molecular formula C21H30N4O5 B12503830 Cbz-DL-Pro-DL-Leu-Gly-NH2

Cbz-DL-Pro-DL-Leu-Gly-NH2

Cat. No.: B12503830
M. Wt: 418.5 g/mol
InChI Key: OHIXEKXBUUHYHX-UHFFFAOYSA-N
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Description

Cbz-DL-Pro-DL-Leu-Gly-NH2 is a synthetic peptide compound. It is composed of carbobenzoxy (Cbz) protected proline (Pro), leucine (Leu), and glycine (Gly) with an amide group at the C-terminus. This compound is often used in peptide synthesis and research due to its stability and specific biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Pro-DL-Leu-Gly-NH2 typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of proline using the carbobenzoxy (Cbz) group. The protected proline is then coupled with leucine and glycine sequentially using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves amidation of the C-terminal glycine to form the amide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process involves solid-phase peptide synthesis (SPPS) where the peptide chain is assembled on a solid resin support. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Pro-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction of the Cbz group can be achieved using catalytic hydrogenation.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

    Hydrolysis: Produces individual amino acids or smaller peptides.

    Oxidation: Can lead to the formation of oxidized peptides.

    Reduction: Results in the removal of the Cbz protecting group, yielding the free peptide.

Scientific Research Applications

Cbz-DL-Pro-DL-Leu-Gly-NH2 has various applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Employed in studies of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties in neurodegenerative diseases like Parkinson’s disease.

    Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Cbz-DL-Pro-DL-Leu-Gly-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for peptidases, which cleave the peptide bonds, releasing the individual amino acids. This process can modulate various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Cbz-Pro-Leu-Gly-OH: Similar structure but with a free carboxyl group instead of an amide group.

    Cbz-Phe-Leu: Contains phenylalanine (Phe) instead of proline and glycine.

    Cbz-Gly-Pro-Phe-Pro-Leu: A longer peptide with additional amino acids

Uniqueness

Cbz-DL-Pro-DL-Leu-Gly-NH2 is unique due to its specific sequence and the presence of the C-terminal amide group, which can enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H30N4O5

Molecular Weight

418.5 g/mol

IUPAC Name

benzyl 2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)

InChI Key

OHIXEKXBUUHYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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